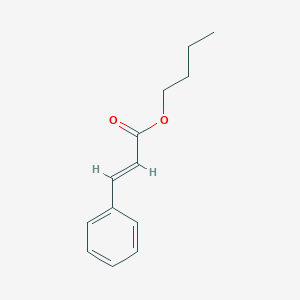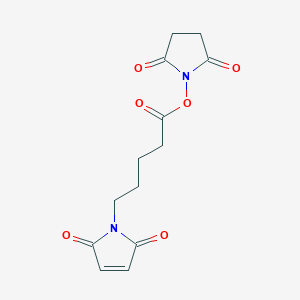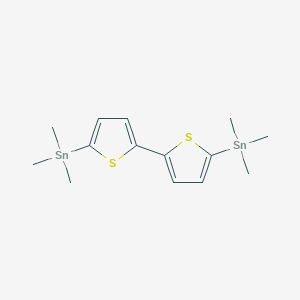
(2-Bromo-4,5-diethoxyphenyl)acetic acid
描述
(2-Bromo-4,5-diethoxyphenyl)acetic acid: is an organic compound with the molecular formula C12H15BrO4 and a molecular weight of 303.15 g/mol . This compound is characterized by the presence of a bromine atom and two ethoxy groups attached to a phenyl ring, along with an acetic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4,5-diethoxyphenyl)acetic acid typically involves the bromination of 4,5-diethoxyphenylacetic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反应分析
Types of Reactions: (2-Bromo-4,5-diethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of substituted phenylacetic acids.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
科学研究应用
Chemistry: (2-Bromo-4,5-diethoxyphenyl)acetic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study the effects of brominated phenylacetic acids on cellular processes. It is also employed in the development of new biochemical assays and probes .
Medicine: While direct medicinal applications are limited, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and reagents for chemical processes .
作用机制
The mechanism of action of (2-Bromo-4,5-diethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity .
相似化合物的比较
(2-Bromo-4,5-dimethoxyphenyl)acetic acid: Similar structure but with methoxy groups instead of ethoxy groups.
(2-Bromo-4-methoxyphenyl)acetic acid: Contains a single methoxy group and a bromine atom.
(2-Bromo-5-chlorophenyl)acetic acid: Contains a chlorine atom instead of ethoxy groups.
(2-Bromo-4-fluorophenyl)acetic acid: Contains a fluorine atom instead of ethoxy groups.
Uniqueness: (2-Bromo-4,5-diethoxyphenyl)acetic acid is unique due to the presence of two ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The ethoxy groups increase the compound’s lipophilicity, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins .
属性
IUPAC Name |
2-(2-bromo-4,5-diethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-3-16-10-5-8(6-12(14)15)9(13)7-11(10)17-4-2/h5,7H,3-4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJDHWGJKWKCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CC(=O)O)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


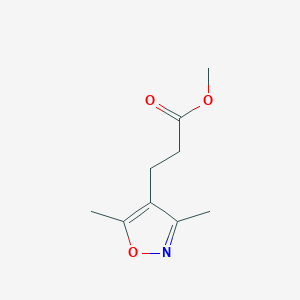
![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)
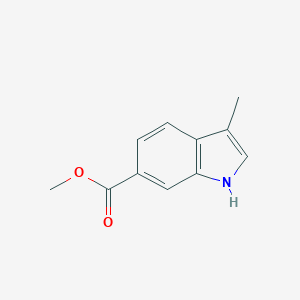
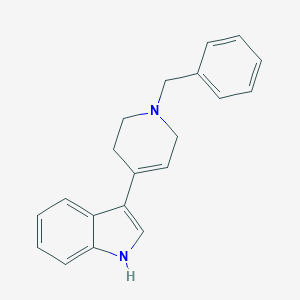

![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)

